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Compound of Interest

Compound Name: (R)-Eucomol

Cat. No.: B11932691

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-Eucomol, a
homoisoflavonoid with significant interest in phytochemical and pharmacological research. The
information presented herein is essential for the identification, characterization, and further
development of this natural compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental
composition of a molecule. For (R)-Eucomol, the molecular formula is established as
C17H160es.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for (R)-Eucomol

lonization Mode Adduct Calculated m/z Observed m/z

ESI+ [M+H]*+ 317.0968 Data not available
ESI+ [M+Na]* 339.0788 Data not available
ESI- [M-H]~ 315.0823 Data not available

Note: While the exact observed m/z values for (R)-Eucomol are not explicitly available in the
reviewed literature, the calculated values provide a precise reference for experimental data.
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Experimental Protocol: High-Resolution Electrospray
lonization Mass Spectrometry (HR-ESI-MS)

A general procedure for obtaining HR-ESI-MS data for a homoisoflavonoid like (R)-Eucomol is

as follows:

Sample Preparation: A dilute solution of the purified (R)-Eucomol is prepared in a suitable
solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 pg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is
used.

lonization: The sample solution is introduced into the ESI source at a flow rate of 5-20
pL/min. A high voltage (typically 3-5 kV) is applied to the ESI needle to generate charged
droplets.

Mass Analysis: The ions are transferred into the mass analyzer. Data is acquired in both
positive and negative ion modes to observe different adducts (e.g., [M+H]*, [M+Na]*, [M-

H]).

Data Processing: The acquired data is processed using the instrument's software to
determine the accurate mass of the molecular ions and calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. The

following tables summarize the expected *H and 3C NMR chemical shifts for (R)-Eucomol

based on data for closely related homoisoflavonoids.

Table 2: Predicted *H NMR Spectroscopic Data for (R)-Eucomol (in CDCls)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
2a ~4.5 d ~11.0
2b ~4.3 d ~11.0
3 ~3.2 m
5 ~10.5-12.0 s
6 ~6.0 d ~2.0
8 ~6.0 d ~2.0
%9a ~3.0 dd ~14.0, 5.0
9% ~2.8 dd ~14.0, 9.0
2' ~7.1 d ~8.5
3 ~6.8 d ~8.5
5' ~6.8 d ~8.5
6' ~7.1 d ~8.5
4'-OCHs ~3.8 s
7-OH Variable br s
3-OH Variable brs

Table 3: Predicted 3C NMR Spectroscopic Data for (R)-Eucomol (in CDCIs)
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Position Chemical Shift (6, ppm)
2 ~72
3 ~50
4 ~198
da ~102
5 ~165
6 ~96
7 ~167
8 ~95
8a ~163
9 ~38
1 ~130
2' ~130
3 ~114
4 ~158
5

6

4'-OCHs ~55

Note: The chemical shifts are approximate and can vary depending on the solvent and
experimental conditions. Assignments are based on analogy with similar homoisoflavonoid
structures.

Experimental Protocol: NMR Spectroscopy

The following is a typical protocol for acquiring *H and 3C NMR spectra of a flavonoid
compound:
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o Sample Preparation: Approximately 5-10 mg of purified (R)-Eucomol is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, CD3OD, or DMSO-de) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is often added as an internal standard (& 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a spectral width of approximately 15 ppm, a sufficient number of
scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire
the carbon spectrum. A wider spectral width (e.g., 220 ppm) is required. A larger number of
scans is typically necessary due to the lower natural abundance of 13C.

e 2D NMR Experiments (for full assignment): To unambiguously assign all proton and carbon
signals, a suite of 2D NMR experiments is often performed, including:

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are
referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like (R)-Eucomol using
spectroscopic data follows a logical workflow.
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Structure Elucidation

Isolation & Purification Mass Spectrometry (HRMS) Determine Molecular Formula
Isolation of (R)-Eucomol Purification by

from natural source Chromatography (e.g., HPLC)

NMR Spectroscopy

Propose Chemical Structure P-| Determine Stereochemistry

(1D & 2D)

Click to download full resolution via product page
Caption: Workflow for the isolation and structural elucidation of (R)-Eucomol.

This diagram illustrates the sequential process, starting from the isolation and purification of the
compound, followed by spectroscopic analysis using MS and NMR, and culminating in the
determination of its molecular formula, chemical structure, and stereochemistry.

« To cite this document: BenchChem. [Spectroscopic Data of (R)-Eucomol: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932691#spectroscopic-data-of-r-eucomol-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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